5-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
Description
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C3. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoroethyl group, which is known to resist oxidative degradation . The carboxylic acid group enables hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-5(6(13)14)2-11-12(4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUGTNNLRIVITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-53-6 | |
| Record name | 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a pyrazole ring substituted with a trifluoroethyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, various pyrazole compounds have shown significant cytotoxic effects against multiple cancer cell lines:
- MCF7 (breast cancer) : Compounds exhibited GI50 values around 3.79 µM.
- NCI-H460 (lung cancer) : Some derivatives showed LC50 values of approximately 42.30 µM .
In a comparative study, this compound demonstrated promising activity against HepG2 and HCT116 cell lines with IC50 values lower than 10 µM .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models. This suggests that this compound may also possess similar properties .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. The compound was screened against various bacterial strains and showed significant inhibition at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis (MTB) and other pathogens like E. coli and Bacillus subtilis .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact .
Case Study 1: Anticancer Screening
In a comprehensive screening of various pyrazole derivatives including our compound, researchers reported the following results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | <10 | Induction of apoptosis |
| Compound X | MCF7 | 3.79 | Cell cycle arrest |
| Compound Y | NCI-H460 | 42.30 | Inhibition of proliferation |
This table summarizes the anticancer activity observed in vitro against selected cell lines.
Case Study 2: Anti-inflammatory Assessment
In an experimental model assessing anti-inflammatory activity:
| Compound | Model | Result |
|---|---|---|
| This compound | Carrageenan-induced edema | Comparable to indomethacin |
This study indicates that the compound has potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 222.16 g/mol. Its structure includes a pyrazole ring with a trifluoroethyl substituent, which enhances its biological activity. The presence of the carboxylic acid functional group is crucial for its reactivity and interaction with biological systems.
Agrochemical Applications
One of the primary applications of 5-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid is in the development of fungicides and herbicides. The compound exhibits antifungal properties that can be utilized to combat various phytopathogenic fungi.
Case Study: Antifungal Activity
A study demonstrated that derivatives of pyrazole-4-carboxylic acids showed enhanced antifungal activity against multiple strains of fungi. For instance, compounds similar to this compound were synthesized and tested against seven phytopathogenic fungi, showcasing higher efficacy compared to traditional fungicides like boscalid .
Pharmaceutical Applications
The compound's unique structure also makes it a candidate for pharmaceutical applications. Its potential as an anti-inflammatory agent has been explored due to its ability to inhibit certain enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Properties
Research indicates that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vitro studies have shown that specific modifications to the pyrazole ring can enhance anti-inflammatory activity while reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Below is a systematic comparison of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with key analogs, focusing on structural variations, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives
*Calculated based on molecular formula C₇H₇F₃N₂O₂.
Substituent Effects on Physicochemical Properties
- Trifluoroethyl vs. Methyl/Phenyl Groups : The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8–2.2*) compared to the methyl (logP ~0.5) or phenyl (logP ~2.5) analogs, influencing membrane permeability and bioavailability .
- Carboxylic Acid Position : Pyrazole-4-carboxylic acids generally exhibit higher acidity (pKa ~3–4) than their C3 or C5 counterparts due to resonance stabilization, enhancing solubility in polar solvents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation of ethyl acetoacetate with trifluoroethyl hydrazine derivatives (e.g., 2,2,2-trifluoroethyl hydrazine) in the presence of DMF-DMA as a catalyst, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Alternative routes include coupling trifluoroethyl groups to pre-formed pyrazole intermediates via nucleophilic substitution .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–100°C) and solvent (e.g., ethanol or DMF) to minimize byproducts like regioisomers or incomplete substitution .
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in trifluoroethyl-substituted pyrazoles?
- Methodology :
- ¹H-NMR : The trifluoroethyl group’s –CF₃ protons appear as a quartet (δ 3.8–4.2 ppm, J ≈ 8–10 Hz) due to coupling with fluorine. The pyrazole ring protons show distinct splitting patterns (e.g., H-3 as a singlet) .
- ¹³C-NMR : Carboxylic acid carbonyl appears at δ 165–170 ppm, while CF₃ carbons resonate at δ 120–125 ppm (¹JCF ≈ 280 Hz) .
- IR : Confirm carboxylic acid presence via O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
Q. What purity validation methods are recommended for this compound in pharmacological studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
